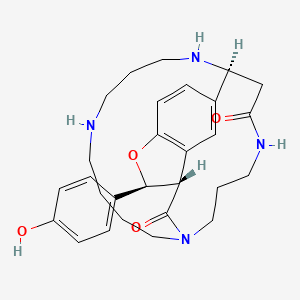
Aphelandrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aphelandrine is a natural product found in Aphelandra tetragona, Premna serratifolia, and Aphelandra squarrosa with data available.
Aplicaciones Científicas De Investigación
Introduction to Aphelandrine
This compound is a macrocyclic polyamine alkaloid primarily isolated from the roots of various species within the Aphelandra genus, notably Aphelandra tetragona. This compound has garnered attention for its potential applications in scientific research, particularly in pharmacology and biochemistry. Its unique structural properties and biological activities make it a subject of interest in multiple fields, including medicinal chemistry, environmental science, and agricultural research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is thought to involve the disruption of bacterial cell membranes, leading to cell lysis and death .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including those from breast and colon cancers. The compound appears to induce apoptosis (programmed cell death) in these cells, which is a critical mechanism for cancer treatment .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound are believed to play a key role in this protective effect .
Biodegradation Studies
This compound's degradation by various microorganisms has been studied extensively. Research indicates that certain fungi can metabolize this compound, leading to the production of less toxic byproducts. This property is beneficial for bioremediation efforts aimed at detoxifying environments contaminated with alkaloids .
Plant Growth Promotion
There is emerging evidence that this compound can enhance plant growth and resistance to pathogens. In agricultural settings, its application has been linked to improved crop yields and reduced incidence of disease in plants treated with this compound solutions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antimicrobial agent .
Case Study 2: Neuroprotective Mechanisms
In an experimental model of oxidative stress-induced neuronal damage, this compound was administered to neuronal cell cultures. The results showed a significant reduction in cell death compared to control groups, suggesting that this compound could be developed into a neuroprotective agent for further clinical studies .
Case Study 3: Biodegradation by Fungi
A research team investigated the biodegradation of this compound by fungal species such as Fusarium and Gliocladium. They found that these fungi could effectively degrade this compound into non-toxic metabolites within 72 hours of incubation. This finding supports the use of this compound in bioremediation applications .
Propiedades
Número CAS |
69721-57-9 |
|---|---|
Fórmula molecular |
C28H36N4O4 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(11S,17S,18S)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26-,27+/m0/s1 |
Clave InChI |
ASCIWXOCZAWSON-MSLLRLGPSA-N |
SMILES |
C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
SMILES isomérico |
C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@@H]([C@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
SMILES canónico |
C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |
Sinónimos |
aphelandrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















